3-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 3-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium as a catalyst and boron reagents under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
This compound has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can then interact with biological molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate include:
(E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one: This compound has similar hydrazone and aromatic structures but differs in its substituents.
(E)-3-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one: This compound also has similar structures but with different substituents.
The uniqueness of this compound lies in its specific combination of pyrazine and dichlorobenzoate groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
765911-98-6 |
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Molecular Formula |
C19H12Cl2N4O3 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
[3-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C19H12Cl2N4O3/c20-13-4-5-15(16(21)9-13)19(27)28-14-3-1-2-12(8-14)10-24-25-18(26)17-11-22-6-7-23-17/h1-11H,(H,25,26)/b24-10+ |
InChI Key |
RQWRCRGHDJNKSH-YSURURNPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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